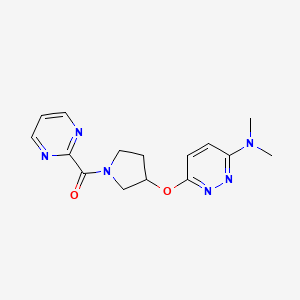
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone , often abbreviated as EMPA, is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of EMPA is C16H20N4O2 with a molecular weight of approximately 332.4 g/mol. The structure includes a pyridazine ring, a pyrrolidine ring, and a methanone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 332.4 g/mol |
| Structure Features | Pyridazine, Pyrrolidine, Methanone |
Synthesis
The synthesis of EMPA can be achieved through multi-step synthetic routes involving:
- Formation of the Pyridazine Ring : Typically synthesized by reacting hydrazine or aryl hydrazines with suitable carbonyl compounds.
- Introduction of the Dimethylamino Group : Achieved via nucleophilic substitution reactions.
- Formation of the Pyrrolidine Ring : Constructed through cyclization reactions involving appropriate precursors.
- Linking the Rings : The pyridazine and pyrrolidine rings are linked via ether bond formation using alkylating agents.
EMPA acts primarily as an OX2 receptor antagonist , which plays a crucial role in various physiological processes including sleep regulation and energy metabolism. Its interaction with G-protein-coupled receptors (GPCRs) suggests potential implications in treating disorders related to these pathways .
Antimicrobial Properties
Research indicates that EMPA exhibits significant antibacterial and antifungal activities. In vitro studies have shown that related pyrrolidine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
Preliminary studies suggest that EMPA may interact with cellular pathways involved in cancer progression, indicating potential anticancer properties. Further research is required to elucidate its effectiveness against specific cancer types.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including EMPA, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antifungal Evaluation : Another investigation assessed the antifungal activity of EMPA against Candida albicans, revealing significant inhibitory effects with MIC values demonstrating its potential as an antifungal agent .
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20(2)12-4-5-13(19-18-12)23-11-6-9-21(10-11)15(22)14-16-7-3-8-17-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJJZJUDIFVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














